molecular formula C21H26N2O3S B11160997 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]ethanone

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]ethanone

Cat. No.: B11160997
M. Wt: 386.5 g/mol
InChI Key: MYDDKECFLHTCIM-UHFFFAOYSA-N
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Description

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-(4-METHYLBENZENESULFONYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-(4-METHYLBENZENESULFONYL)ETHAN-1-ONE typically involves the reaction of 2,3-dimethylphenylpiperazine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-(4-METHYLBENZENESULFONYL)ETHAN-1-ONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the sulfonyl group to a sulfide.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-(4-METHYLBENZENESULFONYL)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-(4-METHYLBENZENESULFONYL)ETHAN-1-ONE involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an antagonist at alpha1-adrenergic receptors, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also contains a piperazine moiety.

    Naftopidil: Used to treat benign prostatic hyperplasia and contains a similar piperazine structure.

    Urapidil: An antihypertensive agent with a piperazine ring.

Uniqueness

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-(4-METHYLBENZENESULFONYL)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and drug development.

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylethanone

InChI

InChI=1S/C21H26N2O3S/c1-16-7-9-19(10-8-16)27(25,26)15-21(24)23-13-11-22(12-14-23)20-6-4-5-17(2)18(20)3/h4-10H,11-15H2,1-3H3

InChI Key

MYDDKECFLHTCIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=CC=CC(=C3C)C

Origin of Product

United States

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